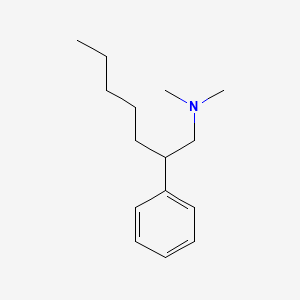
N,N-Dimethyl-beta-pentylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-beta-pentylphenethylamine: is a substituted phenethylamine compound. It is an alkaloid that was first isolated from the orchid Eria jarensis. This compound is known for its unique aroma, described as “sweet, fishy,” and is primarily used as a flavoring agent in various food products such as cereal, cheese, dairy products, fish, fruit, and meat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-pentylphenethylamine typically involves the alkylation of phenethylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-beta-pentylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-Dimethyl-beta-pentylphenethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with trace amine-associated receptors.
Medicine: Investigated for its potential therapeutic effects, although more research is needed to establish its efficacy and safety.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-beta-pentylphenethylamine involves its interaction with specific molecular targets and pathways:
TAAR1 Agonist: Acts as an agonist for trace amine-associated receptor 1 (TAAR1) in humans, influencing neurotransmitter release and modulation.
5-HT1A Ligand: Functions as a ligand for the 5-HT1A receptor in rats, affecting serotonin signaling.
MAO-B Interaction: Interacts with monoamine oxidase B (MAO-B), likely as an enzyme substrate.
Comparison with Similar Compounds
N,N-Dimethylphenethylamine: A positional isomer with similar chemical properties but different biological effects.
Beta-Methylphenethylamine: Shares structural similarities and is also a TAAR1 agonist.
Uniqueness: N,N-Dimethyl-beta-pentylphenethylamine is unique due to its specific substitution pattern and its distinct aroma, making it valuable as a flavoring agent. Its interaction with multiple receptors also sets it apart from other phenethylamine derivatives.
Properties
CAS No. |
33132-89-7 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylheptan-1-amine |
InChI |
InChI=1S/C15H25N/c1-4-5-7-12-15(13-16(2)3)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3 |
InChI Key |
SEOSUVAMLSHXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


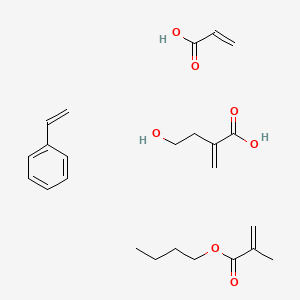
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
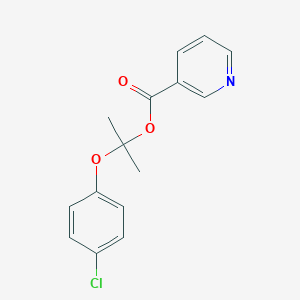
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
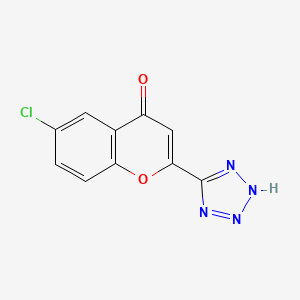

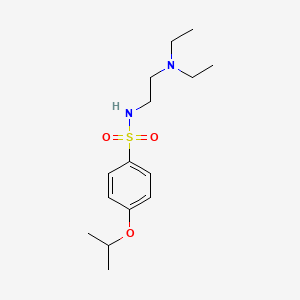
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
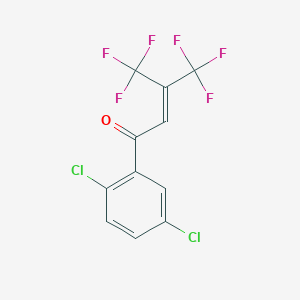


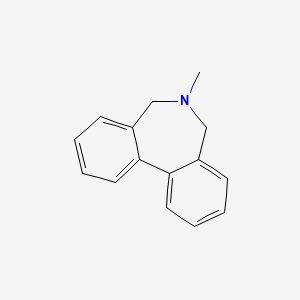
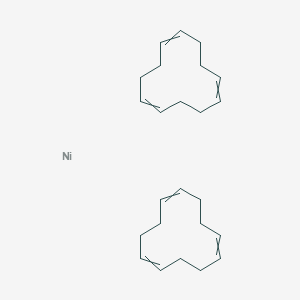
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
